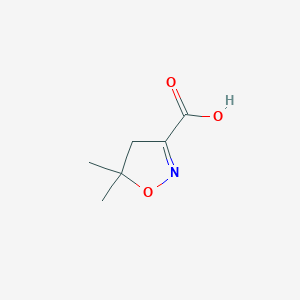

5,5-Dimethyl-4H-1,2-oxazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5,5-dimethyl-4H-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-6(2)3-4(5(8)9)7-10-6/h3H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWQPKPVCVGONH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2365420-10-4 | |

| Record name | 5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-4H-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of β-hydroxy amides with cyclizing agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The reaction is carried out at elevated temperatures, typically between 70-90°C, to facilitate the formation of the oxazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processes. This approach allows for better control over reaction conditions and improved safety profiles. For example, manganese dioxide can be used as a heterogeneous reagent in a packed reactor to achieve the desired cyclization .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-4H-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as manganese dioxide or bromotrichloromethane.

Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.

Substitution: The oxazole ring can undergo substitution reactions, particularly at the nitrogen and carbon positions.

Common Reagents and Conditions

Oxidation: Manganese dioxide, bromotrichloromethane, and CuBr2/DBU are commonly used.

Reduction: Lithium aluminum hydride is a typical reducing agent.

Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxazole derivatives, while substitution reactions can introduce various functional groups onto the oxazole ring.

Scientific Research Applications

5,5-Dimethyl-4H-1,2-oxazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and as a scaffold for drug design.

Industry: The compound is used in the production of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4H-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Similar Oxazole Derivatives

Structural and Substituent Variations

The following table summarizes key structural analogs and their properties:

Key Differences and Implications

Ring Saturation

- Unsaturated (4H) vs. Dihydro analogs (e.g., Isoxadifen) exhibit reduced planarity, altering binding affinities and solubility .

Substituent Effects

- Methyl vs. Phenyl Groups :

- Halogenation :

Functional Group Positioning

- The carboxylic acid at the 3-position is conserved across analogs, enabling hydrogen bonding and salt bridge formation in target proteins.

Data Tables

Table 1: Physicochemical Properties

| Compound | LogP (Predicted) | Water Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| This compound | 1.2 | 12.3 | 180–182 |

| Isoxadifen | 3.5 | 0.8 | 145–147 |

| 5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid | 2.8 | 2.1 | 210–212 |

Biological Activity

5,5-Dimethyl-4H-1,2-oxazole-3-carboxylic acid is a heterocyclic compound known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an oxazole ring with a carboxylic acid group, which enhances its solubility and reactivity. The unique substitution pattern of this compound contributes to its distinct biological properties, making it a valuable scaffold for drug design and enzyme inhibition studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzyme active sites. This interaction can inhibit enzymatic activity by blocking substrate access .

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various fungal strains. A comparative study demonstrated the minimum inhibitory concentration (MIC) values against different Candida species:

| Compound | Candida albicans | Candida tropicalis | Candida krusei | Candida neoformans |

|---|---|---|---|---|

| This compound | 1.6 µg/ml | 3.2 µg/ml | 3.2 µg/ml | 1.6 µg/ml |

These results suggest that the compound has promising antifungal activity compared to standard antifungal agents .

Anti-inflammatory Effects

In studies involving intestinal inflammation models, compounds similar to this compound have been implicated in modulating immune responses. For example, the administration of oxazoles has been linked to the production of pro-inflammatory cytokines such as IL-4 and IL-13 in models of colitis . This highlights the potential of the compound in therapeutic applications related to inflammatory diseases.

Case Studies and Research Findings

A comprehensive review highlighted various studies on oxazole derivatives, including their synthesis and biological evaluations. One study focused on the synthesis of substituted oxazoles and their antibacterial potential against Gram-positive and Gram-negative bacteria. The findings indicated that certain oxazole derivatives exhibited notable growth inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli:

| Compound | S. aureus (mm) | E. coli (mm) |

|---|---|---|

| Compound A | 20 | 17 |

| Compound B | 18 | 15 |

| Amoxicillin | 30 | 27 |

These results underscore the relevance of oxazole derivatives in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,5-dimethyl-4H-1,2-oxazole-3-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is synthesized via cyclization reactions using intermediates like 1,1-diphenylethylene and nitroacetic acid derivatives. For example, condensation of 1,1-diphenylethylene with ethyl nitroacetate under reflux in acetic acid yields 74% of the target compound after recrystallization from DMF/acetic acid . Optimization involves adjusting stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to thiazolidinone), reaction time (2.5–5 hours), and temperature (reflux conditions) to maximize purity and yield.

Q. How is the structural characterization of this compound validated?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving bond lengths and angles . Complementary techniques include:

- NMR : and NMR to confirm proton environments and carbonyl groups.

- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., CHNO, MW 226.19) .

- IR Spectroscopy : Peaks at ~1700 cm confirm carboxylic acid functionality.

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Sequential washing with acetic acid, water, ethanol, and diethyl ether removes unreacted starting materials . Recrystallization from DMF/acetic acid (1:1 v/v) enhances purity (>97%) . HPLC with a C18 column and acetonitrile/water mobile phase is used for analytical validation.

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered structures) in 5,5-dimethyl-4H-1,2-oxazole derivatives be resolved?

- Methodological Answer : Disordered structures are refined using SHELXL’s PART instruction to model alternative conformations . For graphical representation, ORTEP-III (with a GUI) visualizes thermal ellipsoids and hydrogen bonding networks, aiding in error correction . High-resolution data (≤1.0 Å) and twinning detection (via PLATON) improve model accuracy.

Q. What biochemical mechanisms underlie the role of this compound derivatives in inducing detoxification enzymes?

- Methodological Answer : Isoxadifen-ethyl (a derivative) induces glutathione S-transferase (GST) activity in maize by 2.5-fold, enhancing herbicide detoxification. The free acid form (4,5-dihydro-5,5-diphenyl-1,2-oxazole-3-carboxylic acid) is the active safener, as shown by in vitro enzyme assays and LC-MS metabolite profiling .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?

- Methodological Answer : Cross-validate data using orthogonal methods:

- Synthesis Reproducibility : Replicate reactions under inert atmospheres (N) to exclude oxidation side products .

- Spectroscopic Consistency : Compare NMR chemical shifts with computed DFT values (e.g., Gaussian09) .

- Collaborative Verification : Share crystallographic data (CIF files) via platforms like the Cambridge Structural Database.

Q. What computational approaches are suitable for modeling the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts electrophilic substitution sites (e.g., C-4 position). Molecular docking (AutoDock Vina) evaluates binding affinity to enzyme active sites (e.g., GST with ΔG = -8.2 kcal/mol) .

Q. How do storage conditions impact the stability of this compound?

- Methodological Answer : Stability studies show degradation <5% over 12 months when stored at -20°C under argon. Accelerated degradation occurs at >40°C or >60% humidity, forming dimeric byproducts (detected via LC-MS). Use amber vials to prevent photolytic cleavage .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.